3-(2-Fluoro-benzyl)-piperazin-2-one
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Overview
Description
(S)-3-(2-Fluorobenzyl)piperazin-2-one: is a chemical compound characterized by its unique structure, which includes a fluorobenzyl group attached to a piperazin-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(2-Fluorobenzyl)piperazin-2-one typically involves the following steps:
Formation of Piperazin-2-one Core: The piperazin-2-one core can be synthesized through cyclization reactions involving diamines and carbonyl compounds.
Introduction of Fluorobenzyl Group: The fluorobenzyl group is introduced through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the piperazin-2-one core.
Stereochemical Control: To obtain the (S)-enantiomer, chiral catalysts or starting materials are employed to ensure the desired stereochemistry.
Industrial Production Methods: Industrial production of (S)-3-(2-Florobenzyl)piperazin-2-one involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through crystallization or chromatographic techniques.
Chemical Reactions Analysis
(S)-3-(2-Fluorobenzyl)piperazin-2-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution Reactions: Nucleophilic substitution reactions can introduce different functional groups at the piperazin-2-one core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the specific conditions.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Derivatives with different functional groups attached to the piperazin-2-one core.
Scientific Research Applications
(S)-3-(2-Fluorobenzyl)piperazin-2-one: has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in biological studies to understand the interaction of fluorobenzyl derivatives with biological targets.
Medicine: It has potential therapeutic applications, including as a precursor for pharmaceuticals targeting various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (S)-3-(2-Fluorobenzyl)piperazin-2-one exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors.
Pathways Involved: It may modulate biochemical pathways related to disease processes or cellular functions.
Comparison with Similar Compounds
(S)-3-(2-Fluorobenzyl)piperazin-2-one: is compared with similar compounds to highlight its uniqueness:
Similar Compounds: Piperazine derivatives, fluorobenzyl derivatives, and other piperazin-2-one analogs.
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Properties
IUPAC Name |
3-[(2-fluorophenyl)methyl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c12-9-4-2-1-3-8(9)7-10-11(15)14-6-5-13-10/h1-4,10,13H,5-7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNIPGZJSUJCHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)CC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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